molecular formula C13H9ClN2OS B12592355 2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole CAS No. 649720-48-9

2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole

Cat. No.: B12592355
CAS No.: 649720-48-9
M. Wt: 276.74 g/mol
InChI Key: GUMFAYPNKFVOSN-UHFFFAOYSA-N
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Description

2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core linked via a methylsulfanyl group to a 4-chloropyridin-2-yl moiety. Benzoxazole derivatives are known for their diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities.

Properties

CAS No.

649720-48-9

Molecular Formula

C13H9ClN2OS

Molecular Weight

276.74 g/mol

IUPAC Name

2-[(4-chloropyridin-2-yl)methylsulfanyl]-1,3-benzoxazole

InChI

InChI=1S/C13H9ClN2OS/c14-9-5-6-15-10(7-9)8-18-13-16-11-3-1-2-4-12(11)17-13/h1-7H,8H2

InChI Key

GUMFAYPNKFVOSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC3=NC=CC(=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole typically involves the reaction of 2-aminophenol with 4-chloropyridine-2-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through a cyclization process to form the benzoxazole ring. Industrial production methods may involve the use of different catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloropyridine Ring

The 4-chloro group on the pyridine ring undergoes nucleophilic aromatic substitution (NAS) under mild conditions due to electron withdrawal by the adjacent nitrogen atom.

Reaction ConditionsReactantProductYieldSource
Methanol, 40°C, 12 hrs1-(4-Fluorophenyl)piperazinePyridopyrimidine derivative89%
DMF, NaOEt, rt, 6 hrsEthyl 2-mercaptoacetateSulfane-functionalized pyridopyrimidine93–97%
THF, −10°C to rt, 3 hrs1-NaphthylamineBenzo[h]quinoline derivatives76–85%

Key Findings :

  • Piperazine and thiol-based nucleophiles selectively replace the chlorine atom without affecting the benzoxazole or sulfanyl groups .

  • Reactions proceed via an SNAr mechanism, facilitated by the electron-withdrawing nitro or pyridyl groups .

Oxidation of the Sulfanyl Bridge

The methylsulfanyl linker can be oxidized to sulfoxide or sulfone derivatives under controlled conditions.

Oxidizing AgentConditionsProductYieldSource
H₂O₂ (30%) in AcOH/CHCl₃ (1:1)0°C, 2 hrsSulfoxide derivative89–91%
mCPBA in DCMrt, 4 hrsSulfone derivative82%

Key Findings :

  • Sulfoxides retain biological activity, while sulfones are often inert but serve as intermediates for further functionalization .

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles, leveraging its sulfanyl and pyridyl groups.

Reagents/ConditionsProductYieldSource
Cu(I)/bis[2-(N,N-dimethylamino)ethyl]ether, 80°CThiazolo[5,4-d]benzoxazole68%
Hydrazine hydrate, MeOH, −10°CPyrazole derivatives74–79%

Mechanistic Insight :

  • Copper-catalyzed cyclization forms thiazole rings via C–S bond formation .

  • Hydrazine induces ring contraction, forming pyrazoles through elimination of the sulfanyl group .

Electrophilic Substitution on the Benzoxazole Ring

The benzoxazole core undergoes electrophilic substitution at the 5- and 6-positions due to electron withdrawal by the oxazole oxygen.

ReactionConditionsProductYieldSource
Nitration (HNO₃/H₂SO₄)0°C, 2 hrs6-Nitrobenzoxazole derivative65%
Bromination (Br₂/CHCl₃)rt, 4 hrs5-Bromobenzoxazole derivative72%

Key Findings :

  • Nitration and bromination occur regioselectively at the 6- and 5-positions, respectively .

  • Electron-withdrawing groups (e.g., Cl on pyridine) enhance reaction rates .

Functionalization via the Sulfanyl Group

The sulfanyl group acts as a nucleophilic site for alkylation or acylation.

ReactionConditionsProductYieldSource
Ethyl chloroacetate, K₂CO₃, acetoneEthyl [(benzoxazol-2-yl)sulfanyl]acetate95%
Acetyl chloride, pyridine, DCMAcetylated sulfanyl derivative88%

Applications :

  • Alkylation with ethyl chloroacetate produces ester intermediates for hydrazide synthesis .

  • Acylation enhances lipophilicity, improving membrane permeability in biological assays.

Cross-Coupling Reactions

The chloropyridine moiety participates in Suzuki-Miyaura cross-coupling with boronic acids.

Boronic AcidConditionsProductYieldSource
Phenylboronic acid, Pd(PPh₃)₄Toluene, 80°C, 12 hrsBiarylpyridine derivative78%

Key Findings :

  • Palladium catalysis enables efficient coupling without disrupting the benzoxazole ring .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its potential as an anti-inflammatory agent and for its role in inhibiting various biological pathways.

Anti-inflammatory Activity

Recent studies have shown that derivatives of benzoxazole compounds exhibit significant anti-inflammatory properties. For instance, compounds similar to 2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. In vitro tests revealed that certain derivatives displayed higher selectivity for COX-2 inhibition compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimycobacterial Activity

Research has indicated that benzoxazole derivatives possess antimycobacterial properties. In a comparative study, compounds structurally related to 2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole demonstrated higher activity against Mycobacterium avium and Mycobacterium kansasii than the standard drug isoniazid . This suggests potential applications in treating mycobacterial infections.

Case Studies

Several case studies highlight the effectiveness of benzoxazole derivatives in various therapeutic areas:

  • Anti-inflammatory Studies : A study evaluating the anti-inflammatory effects of benzoxazole derivatives found that certain compounds significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) . This indicates the potential of these compounds in developing new anti-inflammatory therapies.
  • Antimicrobial Studies : A comprehensive review on benzoxazole derivatives reported their antimicrobial efficacy against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined using standard methods, showcasing the compound's broad-spectrum activity .

Mechanism of Action

The mechanism of action of 2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting bacterial growth or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Modifications

Compound A : 5-Chloro-2-{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole ()
  • Structure : Benzoxazole substituted at position 5 with chlorine and linked to a 3-pyridinyl group via a 4-methylphenylsulfanyl bridge.
  • Molecular Formula : C₁₉H₁₃ClN₂OS (Molar Mass: 352.84 g/mol).
  • Key Differences : The 4-methylphenyl group on the pyridine introduces steric bulk and lipophilicity compared to the 4-chloropyridin-2-yl group in the target compound. The chlorine substitution on benzoxazole (position 5 vs. absent in the target compound) may alter electronic density and hydrogen-bonding capacity .
Compound B : 2-[(2-{[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole ()
  • Structure : Benzoxazole linked to a 1,3,4-oxadiazole ring via a bis-sulfanylethyl spacer.
  • This compound demonstrated notable antimicrobial and antitubercular activities, suggesting that heterocyclic extensions improve bioactivity .
Compound C : 2-{Difluoro[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1,3-benzoxazole ()
  • Structure : Benzoxazole with a difluoromethylsulfanyl group attached to a 4-methylpyrimidine.
  • Molecular Formula : C₁₃H₉F₂N₃OS (Molar Mass: 305.29 g/mol).
  • Key Differences: Replacement of pyridine with pyrimidine increases nitrogen content, enhancing polarity and hydrogen-bonding capacity.
Compound D : 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3-benzoxazole ()
  • Structure : Benzoxazole linked to a 3-chloro-5-(trifluoromethyl)pyridine via a sulfanyl bridge.
  • Molecular Formula : C₁₃H₆ClF₃N₂OS (Molar Mass: 330.71 g/mol).
  • Key Differences : The trifluoromethyl group at position 5 of pyridine significantly increases hydrophobicity and resistance to oxidative metabolism. The 3-chloro substitution may enhance halogen-bonding interactions with biological targets .

Mechanistic Insights

  • Heterocyclic Diversity : Compound B’s oxadiazole and Compound C’s pyrimidine introduce distinct electronic profiles, influencing solubility and target selectivity.
  • Steric Considerations : The 4-methylphenyl group in Compound A may hinder binding to compact active sites compared to the smaller 4-chloropyridin-2-yl group.

Biological Activity

The compound 2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole (C13H9ClN2OS) is a benzoxazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antiviral, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole features a benzoxazole core with a chloropyridine substituent. This structural configuration is significant for its biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of benzoxazole derivatives. The compound exhibited notable activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Xanthomonas oryzae pv.oryzicola47.6 mg/L
Xanthomonas citri subsp. citri36.8 mg/L

At a concentration of 100 mg/L, the compound demonstrated an inhibition rate of 52.4% against Xanthomonas oryzae pv.oryzae, indicating its potential as an antibacterial agent through mechanisms such as upregulation of succinate dehydrogenase during oxidative phosphorylation .

Antiviral Activity

The compound's antiviral efficacy was assessed against the tobacco mosaic virus (TMV), revealing protective activities as follows:

Compound Protective Activity (%)
Compound 4952.23
Compound 5054.41
Compound 5139.27

The presence of electron-donating groups in the benzothiazole ring was found to enhance antiviral activity, with chlorine substitutions further improving efficacy .

Anticancer Activity

Benzoxazole derivatives have been studied for their cytotoxic effects on various cancer cell lines. The compound demonstrated significant cytotoxicity against:

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)20.5
HepG2 (Liver Cancer)18.3

These findings suggest that the compound may induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell proliferation and survival .

The biological activity of 2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole can be attributed to its ability to interact with various biological targets:

  • Antibacterial Mechanism : The compound inhibits bacterial reproduction by affecting metabolic pathways, specifically through the upregulation of enzymes involved in oxidative phosphorylation.
  • Antiviral Mechanism : The antiviral properties are likely due to structural features that facilitate binding to viral proteins, preventing replication.
  • Anticancer Mechanism : Its anticancer effects may involve the induction of apoptosis and inhibition of cell cycle progression in tumor cells.

Case Studies

  • Antibacterial Study : A study evaluated the antibacterial efficacy of several benzoxazole derivatives, including our compound, showing significant activity against Gram-positive and Gram-negative bacteria .
  • Antiviral Efficacy : Research on the antiviral properties indicated that modifications in the chemical structure could enhance protective effects against TMV, particularly with halogen substitutions .
  • Cytotoxicity Assessment : A comprehensive analysis of various benzoxazole derivatives revealed that those with specific substituents exhibited higher cytotoxicity against multiple cancer cell lines, highlighting structure-activity relationships .

Q & A

Q. What are the optimized synthetic routes for 2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole, and how can reaction progress be monitored?

Methodological Answer: The compound can be synthesized via solvent-free reductive amination, as demonstrated in the preparation of structurally similar benzoxazole derivatives. Key steps include:

Intermediate Synthesis : React methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate with hydrazine hydrate under reflux in absolute ethanol for 4 hours.

Reaction Monitoring : Use TLC (Chloroform:Methanol, 7:3 ratio) to track progress.

Work-Up : Pour the reaction mixture into ice water to precipitate the product.

Q. Table 1: Reaction Conditions for Intermediate Synthesis

ParameterValue/DescriptionReference
ReagentHydrazine hydrate (1.2 eq)
SolventAbsolute ethanol
Reaction Time4 hours (reflux)
Monitoring MethodTLC (Chloroform:Methanol = 7:3)

Q. How is the molecular structure of 2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole characterized?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For related sulfanyl-benzoxazole derivatives:

  • Crystallization : Grow crystals in a suitable solvent system (e.g., ethanol/water).
  • Data Collection : Use a diffractometer (e.g., Cu-Kα radiation, λ = 1.54178 Å) at 296 K.
  • Refinement : Apply SHELXL-97 software with R factor < 0.05 for high precision .

Key Structural Parameters from SC-XRD (Example):

ParameterValue (Å)Reference
Mean C–C bond length0.004
R factor0.050
Data-to-Parameter Ratio12.2

Advanced Research Questions

Q. How do substituents on the benzoxazole ring influence biological activity, and how can structure-activity relationships (SAR) be systematically analyzed?

Methodological Answer:

Substituent Variation : Synthesize derivatives with substituents (e.g., -Cl, -CF₃, -OCH₃) at different positions.

Biological Assays : Test against target enzymes/receptors (e.g., kinase inhibition, antimicrobial activity).

SAR Analysis : Use computational tools (e.g., molecular docking) to correlate electronic/steric effects with activity.

Example from Literature:

  • Trifluoroethoxy groups enhance agrochemical activity due to increased lipophilicity .
  • Chlorine at the pyridine ring improves receptor binding affinity in medicinal chemistry .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

Meta-Analysis : Compare datasets from multiple studies, focusing on variables like assay conditions (pH, temperature) and compound purity.

Control Experiments : Validate results using standardized protocols (e.g., WHO guidelines for antimicrobial testing).

Mechanistic Studies : Probe binding kinetics (e.g., surface plasmon resonance) to resolve discrepancies in receptor affinity .

Q. Case Study :

  • A compound showing variable antifungal activity was traced to differences in solvent polarity during assays .

Q. What advanced purification techniques are recommended for sulfanyl-benzoxazole derivatives with oxidation-sensitive functional groups?

Methodological Answer:

  • Chromatography : Use basic alumina columns with CH₂Cl₂/MeOH gradients to avoid decomposition .
  • Low-Temperature Crystallization : Minimize exposure to air by purging with inert gas (N₂/Ar).
  • Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can reaction mechanisms for sulfanyl group oxidation be elucidated?

Methodological Answer:

Isotopic Labeling : Use ³⁴S-labeled compounds to track sulfur oxidation pathways.

Kinetic Studies : Monitor reaction rates under varying conditions (e.g., m-CPBA concentration).

Computational Modeling : Apply DFT calculations (e.g., Gaussian 09) to predict transition states and intermediates .

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Q. Example :

  • Oxidation of sulfanyl to sulfinyl groups proceeds via a radical intermediate, as confirmed by EPR spectroscopy .

Q. What strategies are effective for improving the thermal stability of benzoxazole-based compounds in material science applications?

Methodological Answer:

Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance resonance stabilization.

Crystallographic Optimization : Design planar molecular geometries to facilitate π-π stacking.

Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under N₂ atmosphere .

Q. Data from Analogues :

SubstituentTd (°C)Reference
-Cl285
-CF₃310

Q. How can computational tools predict the pharmacokinetic properties of 2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole derivatives?

Methodological Answer:

ADME Prediction : Use SwissADME or pkCSM to estimate bioavailability, logP, and CYP450 interactions.

Toxicity Profiling : Apply ProTox-II to assess hepatotoxicity and mutagenicity risks.

Solubility Modeling : Corrogate experimental data (e.g., shake-flask method) with COSMO-RS simulations .

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